molecular formula C14H14ClN3S2 B2802439 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride CAS No. 2034530-22-6

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride

Cat. No.: B2802439
CAS No.: 2034530-22-6
M. Wt: 323.86
InChI Key: ZXCYBAADBDQRPZ-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been reported to possess various biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . These activities suggest that 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Based on the known activities of thiazole derivatives , it can be hypothesized that this compound may influence cell function in a variety of ways For example, it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-10-3-2-5-15-13(10)17-14-16-12(9-19-14)7-11-4-6-18-8-11;/h2-6,8-9H,7H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCYBAADBDQRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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